molecular formula C7H11NO<br>C6H11-N=C=O<br>C7H11NO B146478 Cyclohexyl isocyanate CAS No. 3173-53-3

Cyclohexyl isocyanate

Cat. No.: B146478
CAS No.: 3173-53-3
M. Wt: 125.17 g/mol
InChI Key: KQWGXHWJMSMDJJ-UHFFFAOYSA-N
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Description

Cyclohexyl isocyanate is an organic compound with the molecular formula C₇H₁₁NO. It is a colorless to light yellow liquid at room temperature and has a pungent odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, pharmaceuticals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl isocyanate can be synthesized through the reaction of cyclohexylamine with phosgene. The process involves the following steps :

  • Cyclohexylamine and toluene solvent are placed in a reaction kettle and heated to 80-95°C.
  • Liquid hydrochloric acid is added dropwise over 2.5-3 hours, maintaining the pH between 3 and 7.
  • The mixture is then heated, distilled, and dehydrated.
  • The resulting product and toluene solvent are transferred to an esterification kettle, where triphosgene is added slowly at 95-115°C.
  • The reaction is carried out for 0.5 hours under heat preservation, followed by nitrogen purging for 0.5 to 2.5 hours.
  • Reduced pressure rectification is performed to recover the toluene solvent, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of triphosgene instead of phosgene is preferred due to its safer handling properties .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Organometallic Compounds: Can induce polymerization.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Cyclohexyl isocyanate has several applications in scientific research and industry :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

Cyclohexyl isocyanate can be compared with other isocyanates such as phenyl isocyanate, butyl isocyanate, and hexyl isocyanate . While all these compounds contain the isocyanate group, their reactivity and applications differ based on the alkyl or aryl group attached to the isocyanate group. This compound is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to linear or aromatic isocyanates.

Properties

IUPAC Name

isocyanatocyclohexane
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InChI

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2
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InChI Key

KQWGXHWJMSMDJJ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)N=C=O
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Molecular Formula

C7H11NO, Array
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DSSTOX Substance ID

DTXSID8025464
Record name Isocyanatocyclohexane
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Molecular Weight

125.17 g/mol
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Physical Description

Cyclohexyl isocyanate appears as a yellowish liquid with an irritating odor. Insoluble in water. Flash point 127 °F. Very toxic by inhalation, skin absorption and ingestion. Used to make pharmaceuticals and agricultural chemicals., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

334 to 338 °F at 760 mmHg (NTP, 1992), 172 °C, 168 °C
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Flash Point

120 °F (NTP, 1992), 120 °F, 48 °C (closed cup), 48 °C c.c.
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Solubility

Reacts with water (decomposes) (NTP, 1992), Solubility in water: reaction
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Density

0.98 (NTP, 1992) - Less dense than water; will float, 0.98 g/cu cm at 25 °C, Relative density (water = 1): 0.98
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Vapor Density

Relative vapor density (air = 1): 4.3
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Vapor Pressure

2 mmHg at 77.4 °F (NTP, 1992), 1.02 [mmHg], 1.02 mm Hg at 25 °C
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Mechanism of Action

... Preincubation of BCNU, CCNU, and methyl-CCNU with calmodulin produced a concentration-dependent inhibition of in vitro calmodulin activity expressed as stimulation of cyclic nucleotide phosphodiesterase. Cyclohexylisocyanate produced a similar inhibition. ...
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Color/Form

Oil

CAS No.

3173-53-3
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Melting Point

-112 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

The carbonylation reaction is conducted in the same manner as in Example 1 except that 25 mmol of cyclohexylamine, 86 g of α-naphthol, 1.5 g of Rh/C having 5% Rh carried on activated charcoal and 1 mmol of tetraethylammonium iodide are employed. As a result, the yields of cyclohexyl isocyanate and α-naphthyl cyclohexyl carbamate are 58% and 10%, respectively.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

500 g of chlorobenzene and 4.3 g of p-toluenesulfonamide (0.025 mol) were placed in the glass vessel and 33 g of gaseous phosgene was introduced at room temperature. The reaction mixture was subsequently heated to 79° C., with vigorous phosgene reflux being established. While stirring vigorously at 78–81° C., a total of 99.2 g of cyclohexylamine (1 mol) dissolved in 200 g of chlorobenzene and at the same time a further 122 g of phosgene were introduced over a period of 3 hours. After addition was complete, the system was maintained at 78–81° C. for a further one hour without introduction of phosgene to allow further reaction to occur and the residual unreacted phosgene was subsequently stripped out at 50° C. by means of nitrogen. The reaction mixture obtained was a fluid suspension from which the solid obtained was separated by filtration. <0.5 g of solid was able to be isolated in this way. Cyclohexyl isocyanate was worked up by distillation. Removal of the solvent and fractional distillation gave 105.1 g of cyclohexyl isocyanate (0.833 mol). This corresponds to 83.3% of the theoretical yield.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99.2 g
Type
reactant
Reaction Step Three
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.3 g
Type
catalyst
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

500 g of chlorobenzene and 8.7 g of Cyanex® 923 (commercial product from Cytec Industries, a mixture of different tri-C6-C8-alkylphosphine oxides having an average molecular weight of 348 g/mol) (0.025 mol) were placed in the glass vessel and 53 g of gaseous phosgene was introduced at room temperature. The reaction mixture was subsequently heated to 80° C., with vigorous phosgene reflux being established. While stirring vigorously at 77-80° C., a total of 99.2 g of cyclohexylamine (1 mol) dissolved in 200 g of chlorobenzene and at the same time a further 113 g of phosgene were introduced over a period of 3 hours. After addition was complete, the system was maintained at 77-80° C. for a further one hour without introduction of phosgene to allow further reaction to occur and the residual unreacted phosgene was subsequently stripped out at 40° C. by means of nitrogen. The reaction mixture obtained was a fluid suspension from which the solid obtained was separated by filtration. A few milligrams of solid were able to be isolated in this way. The filtered crude product was worked up by distillation. Removal of the solvent and fractional distillation gave 82.8 g of cyclohexyl isocyanate (0.662 mol). This corresponds to 66.2% of the theoretical yield.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99.2 g
Type
reactant
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
tri-C6-C8-alkylphosphine oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl isocyanate
Reactant of Route 2
Reactant of Route 2
Cyclohexyl isocyanate
Reactant of Route 3
Reactant of Route 3
Cyclohexyl isocyanate
Reactant of Route 4
Cyclohexyl isocyanate
Reactant of Route 5
Cyclohexyl isocyanate
Reactant of Route 6
Reactant of Route 6
Cyclohexyl isocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.